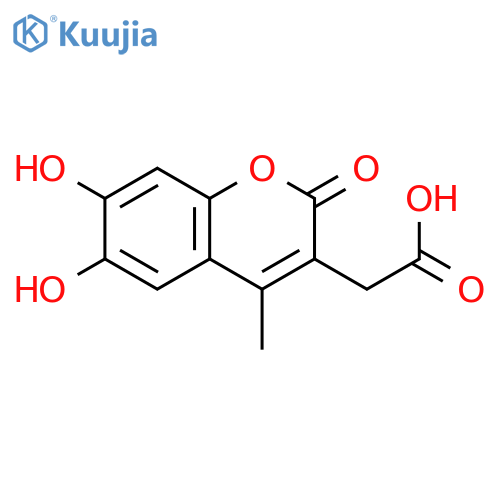

Cas no 388119-13-9 (2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid)

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-3-acetic acid, 6,7-dihydroxy-4-methyl-2-oxo-

- 2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid

- 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

- AKOS004938944

- 388119-13-9

- SCHEMBL6478947

- (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid

- (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

- STL372163

- (6,7-dihydroxy-4-methyl-2-oxo-2h-chromen-3-yl)-acetic acid

- BBL031127

- 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)aceticacid

- MFCD08741827

- DTXSID20585884

- VS-10262

- EN300-302363

-

- MDL: MFCD08741827

- インチ: InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16)

- InChIKey: DKELHZLAKMOKAR-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O

計算された属性

- せいみつぶんしりょう: 250.0477

- どういたいしつりょう: 250.04773803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- PSA: 104.06

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-302363-10.0g |

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-302363-0.05g |

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 95.0% | 0.05g |

$197.0 | 2025-03-19 | |

| 1PlusChem | 1P00J8Y3-2.5g |

(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 95% | 2.5g |

$2102.00 | 2023-12-17 | |

| 1PlusChem | 1P00J8Y3-50mg |

(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 95% | 50mg |

$297.00 | 2024-05-03 | |

| OTAVAchemicals | 1090005-100MG |

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 90% | 100MG |

$100 | 2023-07-04 | |

| 1PlusChem | 1P00J8Y3-5g |

(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 95% | 5g |

$3082.00 | 2023-12-17 | |

| A2B Chem LLC | AI97259-250mg |

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 90% | 250mg |

$354.00 | 2024-04-20 | |

| Enamine | EN300-302363-2.5g |

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Chemenu | CM286749-5g |

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid |

388119-13-9 | 97% | 5g |

$711 | 2021-06-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064777-500mg |

(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid |

388119-13-9 | 500mg |

3851CNY | 2021-05-07 |

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid 関連文献

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acidに関する追加情報

Introduction to 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS No. 388119-13-9)

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 388119-13-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the chromene class, exhibits a unique structural framework that has garnered attention for its potential biological activities and applications in medicinal research. The chromene scaffold, characterized by a benzopyranone core, is well-documented for its role in various pharmacological contexts, including antioxidant, anti-inflammatory, and antimicrobial properties.

The structural composition of 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid includes hydroxyl and methyl substituents that contribute to its reactivity and interaction with biological targets. The presence of these functional groups makes it a promising candidate for further investigation in drug discovery pipelines. Specifically, the dihydroxy moiety at the 6 and 7 positions of the chromenone ring enhances its ability to participate in hydrogen bonding interactions, which is crucial for binding to biological receptors and enzymes.

In recent years, there has been growing interest in natural product-inspired compounds due to their structural diversity and biological efficacy. Chromenes are among the most studied classes of heterocyclic compounds, with numerous derivatives having been isolated from plants and synthesized for therapeutic purposes. Among these, 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid stands out due to its potential as a precursor or intermediate in the synthesis of bioactive molecules.

One of the most compelling aspects of this compound is its reported activity as an antioxidant. Oxidative stress is a hallmark of numerous pathological conditions, including aging-related diseases, neurodegenerative disorders, and cardiovascular pathologies. The ability of 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid to scavenge reactive oxygen species (ROS) has been explored in several preclinical studies. These studies suggest that the compound may protect cells from oxidative damage by neutralizing ROS, thereby mitigating the progression of oxidative stress-induced diseases.

Furthermore, the anti-inflammatory potential of this chromene derivative has been investigated in vitro and in vivo models. Chronic inflammation is another key factor contributing to various chronic diseases, such as arthritis, metabolic syndrome, and certain types of cancer. The molecular mechanisms underlying the anti-inflammatory effects of 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involve modulation of signaling pathways associated with inflammation, including nuclear factor kappa B (NFκB) and mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, the compound may reduce pro-inflammatory cytokine production and alleviate inflammatory responses.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify molecules that interact with specific biological targets with high affinity. In this context, 2-(6,7-dihydroxy-4-methyl-2-oxyo -2H-chromen -3 -yl)acetic acid has been modeled computationally to predict its binding interactions with various enzymes and receptors implicated in human diseases. These simulations have provided valuable insights into its binding mode and have guided experimental validations.

The synthesis of 2-(6 ,7 -dihydroxy -4 -methyl - 2 - oxo - 2 H - chromen - 3 - yl )acetic acid presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to ensure high yield and purity. However , recent methodologies have focused on greener approaches , such as catalytic asymmetric synthesis , which minimize waste generation and improve atom economy . These innovations not only enhance the sustainability of producing such compounds but also open new avenues for their industrial-scale application.

In addition to its pharmacological properties , 2-(6 ,7 -dihydroxy -4 -methyl - 2 - oxo - 2 H - chromen - 3 - yl )acetic acid has shown promise as a tool compound in biochemical research . Its ability to modulate specific biological pathways makes it a valuable probe for understanding disease mechanisms at the molecular level . For instance , researchers have utilized this compound to study the role of chromene derivatives in cell signaling pathways related to cancer progression . By elucidating these mechanisms , new therapeutic strategies can be developed targeting key pathways disrupted in malignancies.

The future prospects for 388119_13_9 are exciting , with ongoing research exploring its potential applications beyond traditional pharmaceuticals . Its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities . Additionally , its stability under various conditions suggests that it could be formulated into novel drug delivery systems designed for targeted release or sustained action.

In conclusion,(CAS no:388119_13_9) represents a significant advancement in medicinal chemistry due to its versatile biological activities and synthetic accessibility . As research continues to uncover new therapeutic applications for chromene derivatives , this compound will undoubtedly play an important role in addressing unmet medical needs . Its development underscores the importance of interdisciplinary approaches combining organic synthesis , computational modeling , biochemistry , pharmacology ,and medicinal chemistry towards discovering innovative treatments for human diseases.

388119-13-9 (2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid) 関連製品

- 62935-72-2(MCA)

- 6950-82-9(7-Hydroxycoumarin-4-acetic acid)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)

- 1881756-08-6(1-Cyclopentyl-3-(2-fluoroethyl)thiourea)

- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)

- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])

- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2248320-86-5(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-methyl 2-fluorobenzene-1,4-dicarboxylate)

- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)